

# Comparing the effects of testosterone enanthate and undecanoate in long-term studies

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## Compound of Interest

Compound Name: Testosterone enanthate

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A detailed comparison of the long-term effects of **testosterone enanthate** and testosterone undecanoate is crucial for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on experimental data, focusing on pharmacokinetics, efficacy, and safety in long-term studies.

## Pharmacokinetic Profile: Stability and Dosing Frequency

Long-term studies consistently demonstrate that testosterone undecanoate (TU) offers a more favorable pharmacokinetic profile compared to **testosterone enanthate** (TE).<sup>[1][2][3]</sup> This is primarily attributed to its longer half-life, which results in more stable serum testosterone levels and a significantly lower injection frequency.<sup>[4][5]</sup>

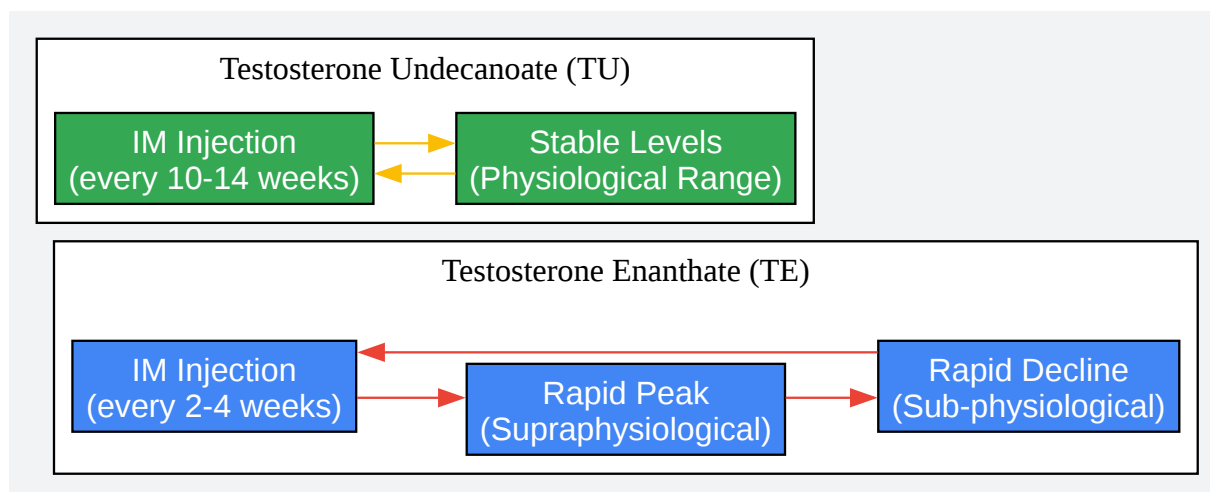
A preclinical study in orchidectomized cynomolgus monkeys showed that after a single intramuscular injection, TU had a significantly longer terminal half-life ( $25.7 \pm 4.0$  days) compared to TE ( $10.3 \pm 1.1$  days).<sup>[1][2]</sup> This resulted in a lower maximal testosterone concentration (C<sub>max</sub>) and a greater area under the curve (AUC) for TU, indicating a more prolonged and stable testosterone release.<sup>[1][2]</sup> While TE injections led to sharp, supraphysiological peaks in testosterone levels shortly after administration, followed by a rapid decline, TU maintained testosterone levels within the physiological range for a more extended period.<sup>[1][2][3]</sup>

In clinical trials with hypogonadal men, these findings are mirrored. Treatment with TU typically involves an initial loading dose followed by injections every 10-14 weeks, whereas TE requires more frequent injections, usually every 2-4 weeks, to maintain therapeutic levels.[4][5] This difference in dosing schedule is a significant advantage for TU in terms of patient convenience and adherence to therapy.

**Table 1: Comparative Pharmacokinetic Parameters of Testosterone Undecanoate (TU) and Testosterone Enanthate (TE) in a Preclinical Model**

Parameter	Testosterone Undecanoate (TU)	Testosterone Enanthate (TE)	p-value
Maximal Testosterone Concentration (Cmax)	73 ± 12 nmol/l	177 ± 21 nmol/l	< 0.0027
Area Under the Curve (AUC)	4051 ± 939 nmol·h/l	1771 ± 208 nmol·h/l	< 0.045
Terminal Half-life	25.7 ± 4.0 days	10.3 ± 1.1 days	< 0.0069
Mean Residence Time	40.7 ± 4.1 days	11.6 ± 1.1 days	< 0.00012

Data from a preclinical study in orchidectomized cynomolgus monkeys.[1][2]



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Pharmacokinetic profiles of TE and TU.

## Efficacy in Long-Term Treatment

Both **testosterone enanthate** and undecanoate have demonstrated efficacy in improving the symptoms of hypogonadism.

## Sexual Function and Mood

A randomized study involving 40 hypogonadal men compared the effects of parenteral TE and TU on sexual function and mood over 30 weeks.[6][7] Both treatments led to significant and comparable improvements in sexual thoughts and fantasy, sexual interest and desire, satisfaction with sex life, and the number of erections and ejaculations.[6][7] These improvements were maintained in a follow-up period of 65 weeks where all men received TU.[6][7] While effects on mood were more challenging to establish due to baseline differences, both esters were effective in enhancing sexual function.[6][7]

## Body Composition and Metabolic Parameters

Long-term studies have shown positive effects of both esters on body composition. In a 5-year study of 50 transmen, both TU and TE led to a significant increase in lean mass, while changes in body weight and BMI were not significant.[8][9]

A long-term registry study of hypogonadal men over 11 years showed that TU therapy was associated with significant weight loss, particularly in overweight and obese individuals, compared to untreated controls.[10] Another study showed that over 30 weeks, both TU and TE led to a decline in total cholesterol, LDL cholesterol, and triglycerides, while HDL cholesterol also decreased.[11] In the longer-term follow-up with TU, LDL cholesterol continued to decrease while HDL cholesterol increased.[11]

## Safety Profile in Long-Term Administration

The long-term safety of both **testosterone enanthate** and undecanoate has been well-documented.

## Hematological Parameters

An increase in hemoglobin and hematocrit is a known effect of testosterone therapy. In a 30-week study, both TU and TE resulted in a significant increase in these values, which then stabilized and did not exceed the upper limit of normal.[11] A 5-year study in transmen also found similar increases in hemoglobin and hematocrit with both esters, remaining within the physiological range.[8]

## Prostate Safety

Prostate-specific antigen (PSA) levels are a key marker for prostate health. In a 30-week comparative study, serum PSA levels rose slightly in both treatment groups and then remained stable within the normal range over the following 12 months.[11] Long-term studies with TU have not shown an increased risk of prostate cancer.[4]

## Lipid Profile

The effects on lipid profiles can vary. A 30-week study showed a decrease in total cholesterol, LDL, and triglycerides with both TU and TE, but also a decrease in HDL.[11] However, in the longer-term extension with TU, HDL levels increased.[11] A 5-year study in transmen reported an increase in total cholesterol, LDL, and triglycerides, with a slight reduction in HDL with both formulations.[8]

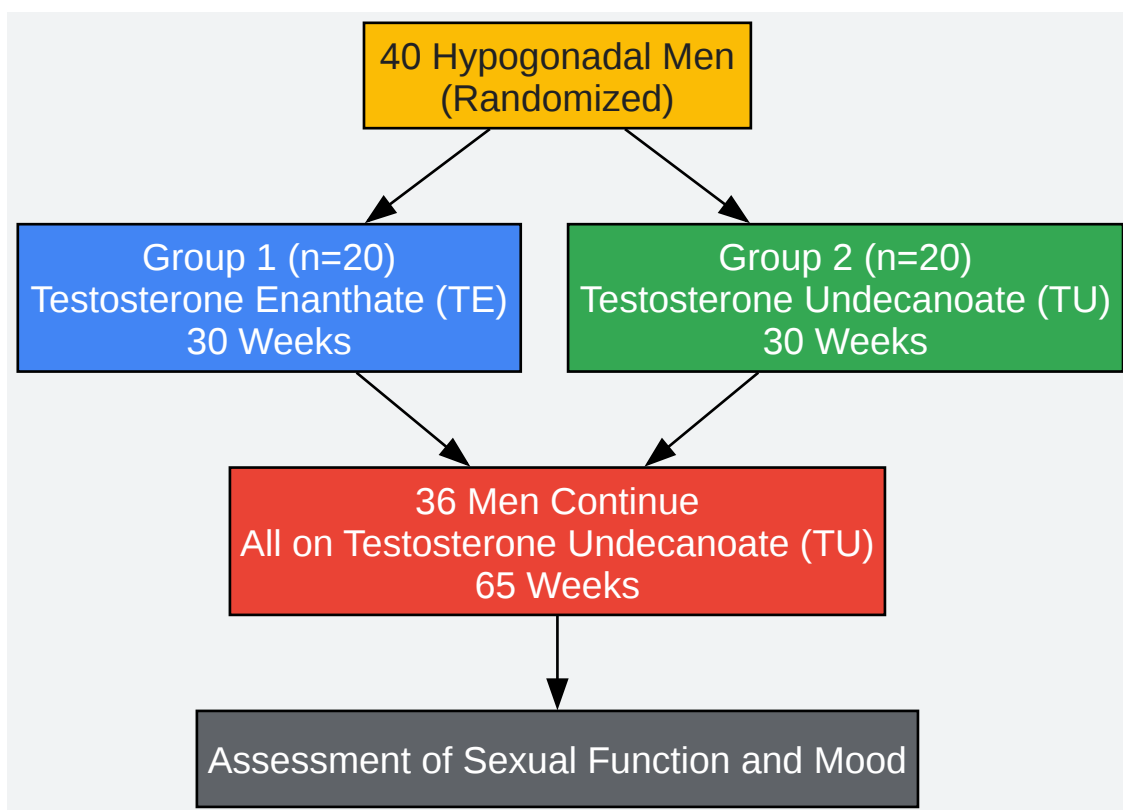
## Table 2: Summary of Long-Term Safety and Efficacy Findings

Parameter	Testosterone Enanthate (TE)	Testosterone Undecanoate (TU)	Key Findings
Sexual Function	Effective	Effective	Both formulations show similar and significant improvements. <a href="#">[6]</a> <a href="#">[7]</a>
Body Composition	Increased lean mass	Increased lean mass, potential for weight loss in obese individuals	Both increase lean mass; TU shows promise for long-term weight management. <a href="#">[8]</a> <a href="#">[10]</a>
Hematocrit/Hemoglobin	Increased	Increased	Both cause an increase that generally remains within the normal physiological range. <a href="#">[8]</a> <a href="#">[11]</a>
Lipid Profile	Variable effects	Variable effects, potential for long-term HDL increase	Effects can vary between studies; some evidence suggests long-term benefits of TU on HDL. <a href="#">[8]</a> <a href="#">[11]</a>
Prostate Specific Antigen (PSA)	Slight increase	Slight increase	Both may cause a slight, non-progressive increase within the normal range. <a href="#">[11]</a>

## Experimental Protocols

### Study Design: Comparison of Long-Acting TU vs. TE on Sexual Function and Mood[\[7\]](#)[\[8\]](#)

- Objective: To compare the effects of two testosterone treatment modalities on sexual functioning and mood in hypogonadal men.
- Design: An open-label, randomized, controlled, 2-arm clinical study.
- Participants: 40 men with hypogonadism.
- Intervention:
  - Phase 1 (30 weeks): 20 men were randomized to receive parenteral **testosterone enanthate** (TE), and 20 men received long-acting parenteral testosterone undecanoate (TU).
  - Phase 2 (65 weeks): 36 men (20 from the TU group and 16 from the TE group) continued with TU treatment.
- Primary Outcome Measures: Variables of sexual functioning including sexual thoughts and fantasy, sexual interest and desire, satisfaction with sex life, and number of erections and ejaculations per week. Mood-related variables were also analyzed.



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Experimental workflow of a comparative study.

## Study Design: Comparison of a New Long-Acting TU Formulation vs. TE in Male Hypogonadism[12]

- Objective: To assess the efficacy and safety of a novel long-acting intramuscular testosterone undecanoate (TU) formulation in comparison with **testosterone enanthate** (TE).
- Design: An open-label, randomized, prospective clinical trial.
- Participants: 40 hypogonadal men with baseline serum testosterone levels <5 nmol/L.
- Intervention:
  - Initial Phase (30 weeks): 20 men were assigned to 250 mg TE every 3 weeks, and 20 men were assigned to 1000 mg TU intramuscularly every 6 to 9 weeks.
  - Extension Phase (114 weeks): 32 of the 40 men continued the study, all receiving 1000 mg TU every 12 weeks.
- Primary Outcome Measures: Grip strength, body mass index, waist-to-hip ratio, serum cholesterol, LDL, HDL, triglycerides, hemoglobin, hematocrit, and prostate-specific antigen levels.

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